N-Me-N-bis-PEG4

PROTAC Linker Design Bioconjugation Molecular Weight Optimization

PROTAC researchers often encounter solubility and permeability challenges with linear PEG linkers. N-Me-N-bis-PEG4 resolves these issues via its branched architecture and central tertiary amine, which remains predominantly neutral at physiological pH-enhancing passive membrane crossing over ionizable amine linkers. Branched PEG4 arms confer superior proteolytic stability and prolonged systemic circulation versus linear PEGs. - Branched PEG architecture: validated for enhanced proteolytic stability and longer circulation half-life - Tertiary amine core: modulates charge state to improve passive cell permeability - Dual terminal hydroxyls (≥98% purity): enable stepwise conjugation of two distinct ligands with minimal steric hindrance

Molecular Formula C17H37NO8
Molecular Weight 383.5 g/mol
CAS No. 2055046-22-3
Cat. No. B609602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-N-bis-PEG4
CAS2055046-22-3
SynonymsN-Me-N-bis(PEG3-OH)
Molecular FormulaC17H37NO8
Molecular Weight383.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H37NO8/c1-18(2-6-21-10-14-25-16-12-23-8-4-19)3-7-22-11-15-26-17-13-24-9-5-20/h19-20H,2-17H2,1H3
InChIKeyOFUZCSHYMKKGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Me-N-bis-PEG4: Branched PEG Linker for PROTACs


N-Me-N-bis-PEG4 (CAS 2055046-22-3) is a branched polyethylene glycol (PEG) derivative belonging to the PROTAC linker category . It features a central N-methyl tertiary amine symmetrically substituted with two PEG4 chains, each terminating in a hydroxyl group, providing a molecular weight of 383.48 g/mol and the formula C17H37NO8 . This neutral, hydrophilic structure makes it a versatile molecular spacer for bioconjugation and pharmaceutical research . As a PEG-based PROTAC linker, it facilitates the conjugation of two essential ligands to form proteolysis-targeting chimera (PROTAC) molecules, enabling selective protein degradation via the ubiquitin-proteasome system .

N-Me-N-bis-PEG4 Advantages Over Linear PEGs


The branched architecture of N-Me-N-bis-PEG4, featuring a tertiary amine core and two distinct PEG4 arms, confers unique steric and physicochemical properties that are not replicated by linear PEG linkers (e.g., HO-PEG4-OH) or other branched analogs with different PEG lengths (e.g., N-Me-N-bis-PEG3). Class-level evidence demonstrates that branched PEG polymers provide enhanced proteolytic stability and longer systemic circulation compared to their linear counterparts [1]. Furthermore, the tertiary amine in the linker can influence cell permeability by modulating the molecule's charge state at physiological pH, a feature absent in simple ether-based linkers [2]. Therefore, substituting N-Me-N-bis-PEG4 with a generic linear PEG linker could compromise PROTAC solubility, stability, and cellular uptake, directly impacting degradation efficiency and experimental reproducibility. The specific balance of hydrophilicity, flexibility, and functional group presentation provided by this exact branched structure is critical for optimal ternary complex formation in targeted protein degradation applications.

N-Me-N-bis-PEG4 Differentiation Data


PEG4 Chain Length for PROTAC Linker Spacing

N-Me-N-bis-PEG4 (MW 383.48) offers a distinct linker length compared to its closest homologs, N-Me-N-bis-PEG3 (MW 295.37) and the longer linear PEG6 (MW ~282). This difference in molecular weight and number of ethylene glycol units directly impacts the spatial separation between the target protein and E3 ligase ligands in a PROTAC molecule . The PEG4 chain provides an optimal balance between flexibility and ternary complex stability, as validated in numerous successful clinical PROTACs [1]. In contrast, the shorter PEG3 may result in suboptimal spacing, while the longer PEG6 can introduce excessive flexibility, potentially reducing degradation efficiency. The precise MW of 383.48 is a key specification for procurement to ensure experimental consistency.

PROTAC Linker Design Bioconjugation Molecular Weight Optimization

Branched PEG: Superior Proteolytic Stability

Class-level evidence from protein-PEG conjugation studies demonstrates that branched PEG polymers confer significantly enhanced stability against proteolytic degradation compared to linear PEGs of similar molecular weight [1]. Specifically, conjugates prepared with branched PEGs were more stable to elastase, pronase, and trypsin digestion than their linear counterparts. Additionally, branched PEG derivatives exhibited prolonged blood circulation and increased systemic availability in murine models [1]. While this data is from high-molecular-weight polymer conjugates, the underlying principle—that branched architectures provide greater steric shielding and surface coverage—is directly applicable to small-molecule linkers like N-Me-N-bis-PEG4, which presents a branched topology due to its tertiary amine core.

PROTAC Stability Pharmacokinetics Branched Polymers

Tertiary Amine Core: Enhanced Cell Permeability

The central N-methyl tertiary amine in N-Me-N-bis-PEG4 introduces a modifiable ionization handle. Research on VHL-based PROTACs has shown that linkers containing a tertiary amine (such as those in PROTACs 7 and 8 of the study) can adopt a predominantly uncharged state at physiological pH [1]. This is in contrast to linkers with primary or secondary amines, which are more likely to be protonated and carry a positive charge. The neutral state of the tertiary amine can contribute to improved passive cell permeability by reducing the molecule's overall polarity and facilitating membrane crossing [1]. This property is a key differentiator from amine-terminated linear PEG linkers (e.g., NH2-PEG4-OH) which may exhibit higher polarity and reduced permeability.

PROTAC Cell Permeability Linker Design Physicochemical Properties

Dual Hydroxyl Groups for Sequential Conjugation

N-Me-N-bis-PEG4 is equipped with two terminal hydroxyl groups, enabling sequential or orthogonal conjugation of target protein ligands and E3 ligase recruiters . This bifunctional nature is a fundamental requirement for PROTAC linkers. While many linear PEG linkers also offer bifunctionality, the branched architecture of N-Me-N-bis-PEG4 provides a unique spatial orientation of the two reactive handles. The hydroxyl groups can be readily activated or converted to other functional groups (e.g., carboxylic acids, amines, or click chemistry handles) to suit diverse synthetic strategies . The high purity (typically ≥98% as per vendor specifications) ensures reliable and reproducible conjugation yields.

PROTAC Synthesis Bioconjugation Linker Functionalization

N-Me-N-bis-PEG4 Application Scenarios


PROTAC Design with PEG4 Spacing

Researchers designing PROTACs for targets where the optimal linker length has been empirically determined to be approximately 4 ethylene glycol units should prioritize N-Me-N-bis-PEG4 over shorter (PEG3) or longer (PEG6) analogs. The specific molecular weight of 383.48 provides a predictable spatial separation that is critical for achieving high degradation efficiency, as validated by the widespread use of PEG4 linkers in successful clinical PROTACs [1].

Cell-Permeable PROTAC Development

When designing PROTACs for intracellular targets where passive cell permeability is a known challenge, the tertiary amine core of N-Me-N-bis-PEG4 offers a potential advantage. Its predominantly neutral charge at physiological pH can enhance membrane crossing compared to linkers with ionizable primary or secondary amines [2]. This makes it a strategic choice for early-stage PROTAC optimization campaigns.

Bioconjugation with Enhanced Stability

For applications involving protein or antibody conjugation where improved stability against proteases and extended systemic circulation are desired, the branched PEG architecture of N-Me-N-bis-PEG4 is preferred over linear PEG linkers [3]. This is particularly relevant in the development of stable bioconjugates for in vivo imaging or therapeutic applications.

Stepwise Conjugation Assembly

In synthetic workflows requiring the stepwise attachment of two distinct ligands to a central core, the bifunctional hydroxyl groups of N-Me-N-bis-PEG4, coupled with its high purity (≥98%), provide a reliable and versatile platform . The branched geometry can also help minimize steric hindrance during subsequent conjugation steps.

Technical Documentation Hub

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